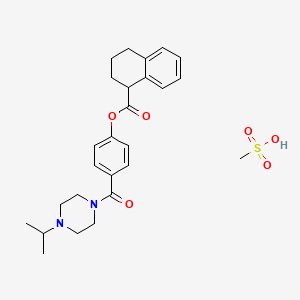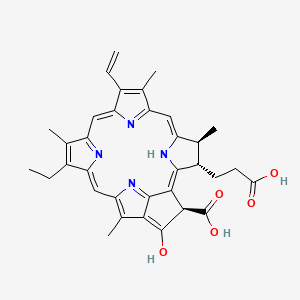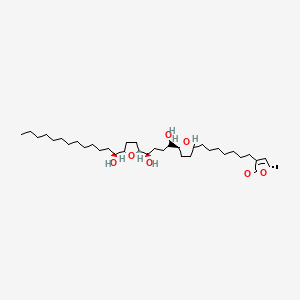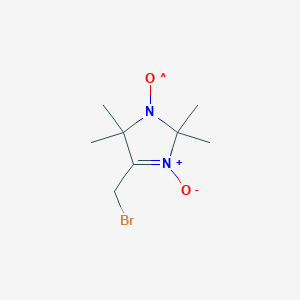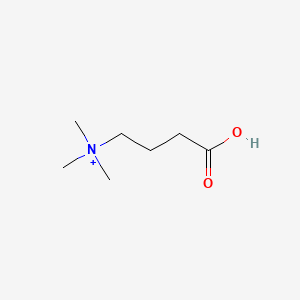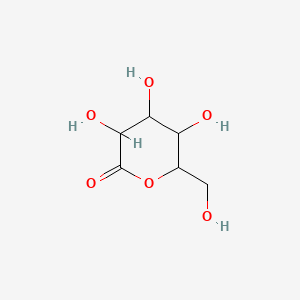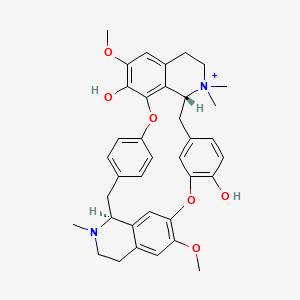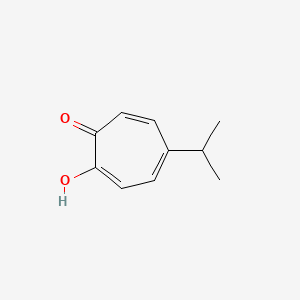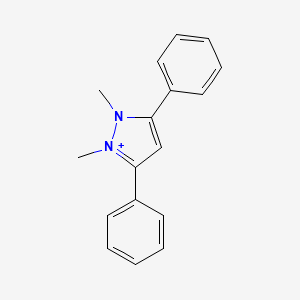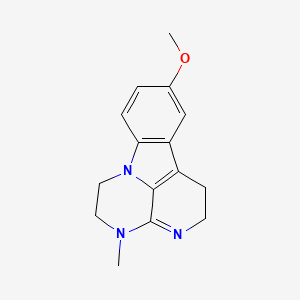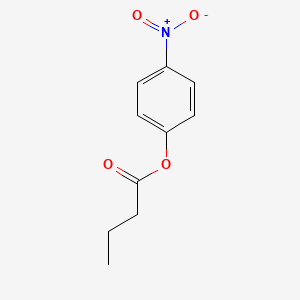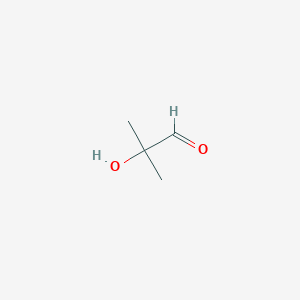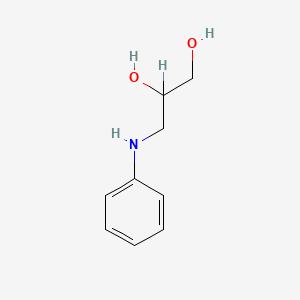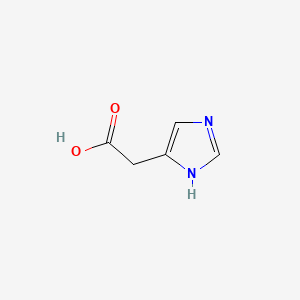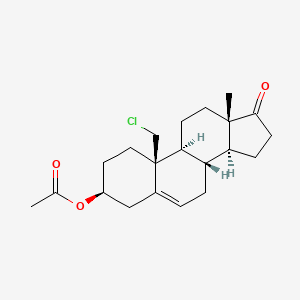
19-Chloro-3beta-hydroxyandrost-5-en-17-one acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Chloro-3beta-hydroxyandrost-5-en-17-one acetate is a steroid ester.
Scientific Research Applications
Synthesis of Pregenoic Acid Derivatives :
- The research by Wicha & Bal (1977) explored the synthesis of pregnenoic acid derivatives, where 3beta-Hydroxyandrost-5-en-17-one acetate was converted into various compounds resembling prostaglandins. This showcases its role in the synthesis of biologically significant molecules.
Investigating Electrophilic Addition Reactions :
- Ruddock & Reese (1999) investigated how substituents like 19 ester functionalities affect electrophilic addition reactions in delta5-steroids, using derivatives of 3beta-acetoxyandrost-5-en-17-one. Their findings provide insight into the reactivity of such steroids in different chemical conditions (Ruddock & Reese, 1999).
Aromatase Inhibition :
- Numazawa et al. (2002) highlighted the synthesis and molecular modeling of 4beta,19-dihydroxyandrost-5-en-17-one, demonstrating its effectiveness as an aromatase inhibitor. This study opens avenues for its potential application in hormone-dependent diseases (Numazawa et al., 2002).
Preparation of Steroidal Derivatives for Biological Activity Studies :
- A study by Winter Ms, Deber Cm, & Szpilfogel Sa (1959) focused on synthesizing derivatives of 19-nortestosterone, which is structurally related to 19-Chloro-3beta-hydroxyandrost-5-en-17-one acetate. This research provided insights into the correlation between structure and biological activity in this steroid series (Winter Ms et al., 1959).
Development of Haptens for Immunoassays :
- Pouzar, Slavíková, & C̆erný (1998) synthesized a compound derived from a 19-hydroxyandrost-5-ene structure for use as a hapten in immunoassays, demonstrating its application in biochemical assay development (Pouzar et al., 1998).
Investigating Steroid Biosynthesis Pathways :
- The synthesis of 16alpha-hydroxyandrost-4-ene-3,17,19-trione by Numazawa et al. (1990) from a similar steroid structure highlights its role in studying the biosynthesis of estrogens, potentially contributing to understanding hormonal pathways (Numazawa et al., 1990).
Formation of Steroid Dimers :
- Research by Templeton, Majgier-Baranowska, & Marat (2000) on steroid dimer formation, involving the reduction of a structurally related steroid, contributes to understanding complex steroid synthesis mechanisms (Templeton et al., 2000).
properties
CAS RN |
5885-23-4 |
|---|---|
Product Name |
19-Chloro-3beta-hydroxyandrost-5-en-17-one acetate |
Molecular Formula |
C21H29ClO3 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10S,13S,14S)-10-(chloromethyl)-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H29ClO3/c1-13(23)25-15-7-10-21(12-22)14(11-15)3-4-16-17-5-6-19(24)20(17,2)9-8-18(16)21/h3,15-18H,4-12H2,1-2H3/t15-,16-,17-,18-,20-,21+/m0/s1 |
InChI Key |
SIBJPHIFXVTUQA-JPRZGNOKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)CCl |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)CCl |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)CCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



